molecular formula C20H14N4O B14099489 N'-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide

N'-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide

Cat. No.: B14099489
M. Wt: 326.4 g/mol
InChI Key: OXVCGZGKFNMBGD-FSJBWODESA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an anthracene moiety linked to a pyrazine-2-carbohydrazide through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the anthracene moiety.

    Reduction: Reduced forms of the hydrazone linkage.

    Substitution: Substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique magnetic and electronic properties. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide is unique due to its anthracene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in the development of materials for organic electronics and photonics .

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C20H14N4O/c25-20(19-13-21-9-10-22-19)24-23-12-18-16-7-3-1-5-14(16)11-15-6-2-4-8-17(15)18/h1-13H,(H,24,25)/b23-12+

InChI Key

OXVCGZGKFNMBGD-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=NC=CN=C4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=NC=CN=C4

Origin of Product

United States

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